N-Methyl-N-nitrosoguanidine is a potent chemical compound classified as a nitrosamine. It is primarily recognized for its role as a carcinogen, particularly in inducing tumors in laboratory animals. The compound is synthesized through the reaction of nitroguanidine with methylating agents, which leads to its utilization in various scientific studies, especially in the fields of cancer research and molecular biology.
N-Methyl-N-nitrosoguanidine is derived from nitroguanidine, a compound that can be methylated to form the nitrosamine. This transformation typically involves the introduction of a methyl group, often from methyl iodide or dimethyl sulfate, followed by nitrosation using nitrous acid or other nitrosating agents.
N-Methyl-N-nitrosoguanidine is classified as a Group 2A carcinogen by the International Agency for Research on Cancer, indicating that it is possibly carcinogenic to humans based on sufficient evidence from animal studies . It is an alkylating agent that modifies DNA structures, leading to mutations and potential cancer development.
The synthesis of N-Methyl-N-nitrosoguanidine can be achieved through several methods:
The reaction conditions typically involve controlling temperature and pH to optimize the formation of N-Methyl-N-nitrosoguanidine while minimizing by-products. Monitoring the reaction progress can be done using chromatography techniques.
N-Methyl-N-nitrosoguanidine participates in various chemical reactions, primarily involving nucleophilic attack on DNA. Key reactions include:
The kinetics of these reactions often demonstrate a dose-dependent relationship with cellular responses, where higher concentrations lead to increased DNA damage and mutation rates.
The mechanism by which N-Methyl-N-nitrosoguanidine exerts its effects involves several steps:
Studies have shown that exposure to N-Methyl-N-nitrosoguanidine results in significant increases in mutagenesis rates across various cell types.
Relevant analyses have demonstrated its capacity to induce DNA strand breaks and chromosomal aberrations in both in vitro and in vivo studies .
N-Methyl-N-nitrosoguanidine serves multiple roles in scientific research:
N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent that transfers methyl groups to DNA bases, predominantly forming adducts at guanine (N⁷-methylguanine, ~70%), adenine (N³-methyladenine, ~9%), and thymine (O⁴-methylthymine) residues [1] [4]. These modifications destabilize DNA structure and promote mispairing during replication. For example, N³-methyladenine blocks replication, while O⁶-methylguanine pairs with thymine instead of cytosine, initiating GC→AT transition mutations [6] [10]. In Streptococcus pneumoniae, glutathione disulfide (GSSG) potentiates MNNG’s genotoxicity by facilitating intracellular transport and reduction to glutathione, which activates MNNG within cells. Mutants lacking glutathione transport exhibit significantly reduced MNNG sensitivity [5].
Table 1: Major DNA Alkylation Sites Induced by MNNG
| DNA Base | Alkylation Site | Relative Frequency (%) | Primary Consequence |
|---|---|---|---|
| Guanine | N⁷-position | ~70% | Replication blockage |
| Guanine | O⁶-position | ~6.5% | Mispairs with thymine |
| Adenine | N³-position | ~9% | Replication blockage |
| Thymine | O⁴-position | ~1.5% | Mispairs with guanine |
O⁶-methylguanine (O⁶-MeG) is the most mutagenic MNNG-induced lesion due to its ambiguous base-pairing properties. During replication, O⁶-MeG preferentially pairs with thymine instead of cytosine, directly causing GC→AT transitions [1] [6]. Analysis of MNNG-exposed human cells using shuttle vectors revealed that 89% of mutations were GC→AT transitions, with adducts distributed equally across both DNA strands [1]. Similarly, O⁴-methylthymine (O⁴-MeT) pairs with guanine, leading to AT→GC transitions. These lesions evade proofreading due to their non-distorting nature, allowing errors to propagate. Notably, Escherichia coli ABC excinuclease (composed of UvrA, UvrB, and UvrC) recognizes and incises MNNG-damaged DNA, though its efficiency varies with lesion size and helical distortion [4].
MNNG-induced O⁶-MeG lesions subvert DNA mismatch repair (MMR). In Plasmodium falciparum, strains with mutated MSH2-1 (P513T) exhibit increased tolerance to MNNG and accumulate insertion/deletion (indel) mutations in short tandem repeats. This suggests functional MSH2 normally recognizes O⁶-MeG:T mispairs but fails to initiate repair when mutated, permitting mutation fixation [7]. In mammalian systems, MUTYH—a glycosylase that excises adenine mispaired with OG—paradoxically enhances MNNG cytotoxicity independently of its enzymatic activity. MUTYH binds tightly to abasic (AP) sites generated during base excision repair (BER) and stimulates AP endonuclease 1 (APE1), accelerating DNA strand breaks. Mouse embryonic fibroblasts (MEFs) lacking Mutyh show 2.5× higher survival post-MNNG than wild-type cells, while AP site blockade abolishes this survival advantage [6]. Thus, MUTYH-mediated processing converts AP sites into cytotoxic breaks.
Table 2: DNA Repair Pathways and MNNG Lesion Bypass
| Repair Pathway | Key Proteins | MNNG Lesion Targeted | Evasion Mechanism |
|---|---|---|---|
| Nucleotide Excision | UvrA, UvrB, UvrC (ABC excinuclease) | O⁶-MeG, bulky adducts | Limited recognition of non-helix-distorting adducts |
| Base Excision | MUTYH, APE1 | AP sites | MUTYH binding enhances APE1-mediated breaks |
| Mismatch Repair | MSH2, MLH1 | O⁶-MeG:T mispairs | MSH2 dysfunction permits mutation fixation |
| Direct Demethylation | MGMT | O⁶-MeG | Saturation of MGMT at high MNNG doses |
Prokaryotes: In E. coli, MNNG-induced GC→AT transitions dominate due to O⁶-MeG mispairing. The ABC excinuclease repairs MNNG adducts in an ATP-dependent manner, with uvrA, uvrB, or uvrC mutants showing heightened sensitivity [4]. Streptomyces coelicolor displays similar mutational spectra, though mutagenesis efficiency depends on pH and exposure duration [3].Eukaryotes:
Core Mechanism Divergence: While prokaryotes rely heavily on excision repair (e.g., UvrABC), eukaryotes face additional complexities like MUTYH-mediated BER modulation and viral reactivation. MNNG’s synergy with pathogens (e.g., H. pylori) or repeated low-dose exposures amplifies genomic instability in higher organisms [2] [9].
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